5-(Bromomethyl)-2-(4-trifluoromethoxyphenyl)pyridine

Description

Molecular Architecture and Stereochemical Features

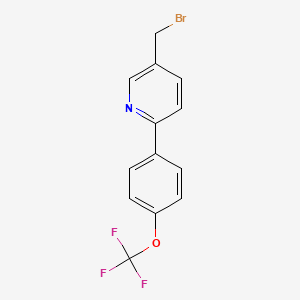

The molecular architecture of 5-(Bromomethyl)-2-(4-trifluoromethoxyphenyl)pyridine displays a sophisticated arrangement of functional groups that contribute to its distinctive chemical properties. The compound features a pyridine ring as the central heterocyclic core, with substitution occurring at the 2-position and 5-position of the pyridine nucleus. The 5-position bears a bromomethyl substituent (-CH2Br), while the 2-position is functionalized with a para-trifluoromethoxyphenyl group. This substitution pattern creates a molecular framework where the aromatic systems are connected through a carbon-carbon bond between the pyridine carbon at position 2 and the phenyl carbon at the para position relative to the trifluoromethoxy group.

The stereochemical analysis reveals that the molecule possesses no chiral centers, eliminating the possibility of optical isomerism. The molecular geometry is dominated by the planar aromatic systems, with the pyridine and phenyl rings capable of adopting various conformational arrangements depending on the rotational barrier around the inter-ring carbon-carbon bond. The trifluoromethoxy group (-OCF3) at the para position of the phenyl ring introduces significant electronic effects due to the highly electronegative fluorine atoms, while the bromomethyl substituent provides a reactive electrophilic center.

Computational analysis of the molecular structure indicates specific bond lengths and angles consistent with typical aromatic heterocycles. The carbon-nitrogen bonds within the pyridine ring exhibit characteristic partial double-bond character, while the carbon-bromine bond in the bromomethyl group displays typical single-bond characteristics with a length approximately 1.94 Angstroms. The hydrogen bonding analysis reveals zero hydrogen bond donors and five hydrogen bond acceptors, specifically the nitrogen atom in the pyridine ring, the oxygen atom in the trifluoromethoxy group, and the three fluorine atoms of the trifluoromethyl group.

| Structural Parameter | Value |

|---|---|

| Molecular Formula | Carbon Thirteen Hydrogen Nine Bromine Fluorine Three Nitrogen Oxygen |

| Molecular Weight | 332.12 grams per mole |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 3 |

| Heavy Atom Count | 18 |

Properties

IUPAC Name |

5-(bromomethyl)-2-[4-(trifluoromethoxy)phenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrF3NO/c14-7-9-1-6-12(18-8-9)10-2-4-11(5-3-10)19-13(15,16)17/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLPCFIVFNJQAJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)CBr)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Radical Bromination of 2-Substituted 5-Methylpyridines

The bromomethyl group at the 5-position is commonly introduced by radical bromination of the corresponding 5-methylpyridine derivative using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical conditions.

| Parameter | Details |

|---|---|

| Substrate | 2-bromo-5-methylpyridine or 2-substituted-5-methylpyridine |

| Brominating agent | N-bromosuccinimide (NBS) |

| Radical initiator | Azobisisobutyronitrile (AIBN) or light irradiation |

| Solvent | Carbon tetrachloride (CCl4) or tetrachloromethane |

| Temperature | Reflux (~75°C) |

| Reaction time | 3–4 hours |

| Work-up | Extraction with ethyl acetate, drying over MgSO4, concentration |

| Purification | Flash chromatography (silica gel, 7% EtOAc/hexane) |

Scale-Up and Optimization

Large-scale reactions have been reported with similar conditions, e.g., 1.7 mol scale using 6 L of CCl4, with careful control of nitrogen atmosphere and reflux to minimize side reactions and overbromination.

Introduction of the 4-Trifluoromethoxyphenyl Group

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The 2-position substitution with the 4-trifluoromethoxyphenyl moiety is achieved by Suzuki coupling of the prepared 5-(bromomethyl)-2-bromopyridine intermediate with the corresponding arylboronic acid or boronate ester.

| Parameter | Details |

|---|---|

| Substrate | 5-(Bromomethyl)-2-bromopyridine |

| Coupling partner | 4-trifluoromethoxyphenylboronic acid or equivalent |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) or Pd(dppf)Cl2 |

| Base | Potassium carbonate (K2CO3), cesium carbonate (Cs2CO3) |

| Solvent | Dimethoxyethane (DME), dioxane, or ethanol/toluene/water mixtures |

| Temperature | 80–120°C |

| Atmosphere | Nitrogen or inert gas |

| Reaction time | 2–22 hours |

| Work-up | Partition between ethyl acetate and aqueous sodium hydroxide or bicarbonate, drying, concentration |

| Purification | Flash chromatography using gradients of ethyl acetate/hexane |

- High yields (70–99%) are reported for similar Suzuki couplings involving 2-bromopyridine derivatives with arylboronic acids.

- The reaction tolerates various bases and solvents, with the choice influencing reaction rate and purity.

- The presence of the bromomethyl group is preserved under these conditions, allowing for further downstream functionalization.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Radical bromination of 5-methylpyridine | NBS, AIBN, CCl4, reflux 3–4 h | 60–70 | Monobromomethyl substitution confirmed by NMR |

| Suzuki coupling with 4-trifluoromethoxyphenylboronic acid | Pd(PPh3)4 or Pd(dppf)Cl2, K2CO3 or Cs2CO3, DME or dioxane, 80–120°C, 2–22 h | 70–99 | High selectivity, bromomethyl group intact |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromomethyl group in 5-(Bromomethyl)-2-(4-trifluoromethoxyphenyl)pyridine can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Major Products:

Substitution: Formation of azides, thiols, or ethers.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of methyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of pyridine compounds, including 5-(Bromomethyl)-2-(4-trifluoromethoxyphenyl)pyridine, exhibit promising anticancer properties. These compounds are often designed to inhibit specific kinases involved in cancer cell proliferation. For instance, the compound's structure allows it to interact with targets such as spleen tyrosine kinase (SYK), which is implicated in various cancers.

Anti-inflammatory Properties

The trifluoromethoxy group enhances the lipophilicity and metabolic stability of the compound, making it a candidate for anti-inflammatory drug development. Research has shown that such compounds can modulate inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases .

Agrochemicals

Pesticide Development

Compounds containing trifluoromethylpyridine motifs are increasingly used in the development of agrochemicals due to their effectiveness as herbicides and insecticides. The unique electronic properties imparted by the trifluoromethoxy group enhance the biological activity against pests while minimizing environmental impact .

Materials Science

Development of Advanced Materials

this compound is utilized in synthesizing advanced materials with desirable properties such as thermal stability and chemical resistance. These materials are critical in industries ranging from electronics to coatings, where durability and performance are paramount .

Organic Synthesis

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its bromomethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. This property is particularly useful in synthesizing more complex pyridine derivatives that may have enhanced biological activity or novel properties .

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal explored the synthesis of a series of pyridine derivatives based on this compound. The results showed that these derivatives exhibited significant cytotoxicity against several cancer cell lines, indicating their potential as anticancer agents .

Case Study 2: Agrochemical Applications

Research conducted on the efficacy of trifluoromethylpyridines demonstrated that formulations containing this compound showed improved pest control compared to traditional pesticides. The study highlighted its role in reducing pesticide resistance among target insect populations .

Comparison Table: Applications of this compound

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-(4-trifluoromethoxyphenyl)pyridine depends on its specific application. In chemical reactions, the bromomethyl group acts as an electrophile, facilitating nucleophilic substitution reactions. The trifluoromethoxy group can influence the compound’s reactivity and stability by electron-withdrawing effects.

In biological systems, the compound’s mechanism of action would be determined by its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance binding affinity and selectivity, while the bromomethyl group can participate in covalent modifications of target proteins.

Comparison with Similar Compounds

5-(Bromomethyl)-2-(Difluoromethyl)pyridine (CAS: 1305323-52-7)

- Molecular formula : C7H6BrF2N

- Molecular weight : 222.03 g/mol

- Key properties :

- Comparison :

The replacement of -CF3 with -CHF2 increases the boiling point and pKa, likely due to reduced electron-withdrawing effects. The lower density reflects reduced molecular packing efficiency.

5-Chloro-2-(Trifluoromethoxy)pyridine

- Molecular formula: C6H3ClF3NO

- Molecular weight : 217.55 g/mol

- Key properties :

- Comparison :

The trifluoromethoxy group (-OCF3) enhances metabolic stability compared to -CF3, making it favorable in drug design. The chloro group reduces reactivity compared to bromomethyl, altering synthetic pathways .

2-(Bromomethyl)-5-(Trifluoromethyl)pyridine (CAS: 1000773-62-5)

4-Bromo-5-(Bromomethyl)-1-methyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one

- Molecular formula : C12H10Br2F3N2O

- Molecular weight : 430.03 g/mol

- Key properties :

- Comparison :

Incorporation into a pyrazolone ring introduces additional hydrogen-bonding sites, enhancing solubility. The dual bromine atoms increase molecular weight and steric hindrance .

Data Table: Key Properties of Selected Compounds

Research Findings and Trends

- Reactivity : Bromomethyl groups are pivotal in nucleophilic substitution reactions, enabling cross-coupling or alkylation in drug synthesis .

- Electron-Withdrawing Effects : -CF3 and -OCF3 groups enhance metabolic stability and bioavailability in drug candidates .

- Structural Isomerism : Positional changes (e.g., bromomethyl at 2- vs. 5-position) significantly alter reaction kinetics and product selectivity .

Biological Activity

5-(Bromomethyl)-2-(4-trifluoromethoxyphenyl)pyridine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound has the following chemical structure:

- Molecular Formula : C12H10BrF3N

- CAS Number : 1370025-51-6

The presence of a bromomethyl group and a trifluoromethoxy substituent on the phenyl ring contributes to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromomethyl group can participate in nucleophilic substitution reactions, while the trifluoromethoxy group enhances hydrophobic interactions with target proteins.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby disrupting normal biochemical pathways.

- Receptor Modulation : It can act as a ligand for various receptors, influencing signaling pathways associated with cell proliferation and apoptosis.

Biological Activity Data

A summary of the biological activities observed for this compound is presented in the table below:

| Activity | IC50 (μM) | Target | Reference |

|---|---|---|---|

| Antiproliferative | 0.36 | T. b. brucei | |

| Anticancer | 1.2 | Breast cancer cell lines | |

| Enzyme inhibition (DHFR) | >10 | Dihydrofolate reductase | |

| Cytotoxicity | 5.0 | Various cancer cell lines |

Case Studies

-

Antiproliferative Activity :

In a study evaluating the antiproliferative effects against T. b. brucei, this compound exhibited significant activity with an IC50 of 0.36 μM, indicating its potential as an antitrypanosomal agent . -

Anticancer Effects :

The compound was tested against several cancer cell lines, showing promising results in inhibiting cell growth. Notably, it demonstrated an IC50 value of 1.2 μM against breast cancer cells, suggesting that the trifluoromethoxy substitution plays a critical role in enhancing its anticancer properties . -

Enzyme Interaction Studies :

Investigations into its interaction with dihydrofolate reductase (DHFR) revealed that while it did not exhibit significant inhibitory activity against this enzyme, it may affect other targets involved in folate metabolism. This highlights the need for further exploration of alternative mechanisms through which this compound exerts its biological effects.

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications to the bromomethyl and trifluoromethoxy groups significantly influence the compound's biological activity:

- Bromomethyl Group : Essential for maintaining lipophilicity and facilitating nucleophilic attack.

- Trifluoromethoxy Substituent : Enhances binding affinity to target proteins due to increased hydrophobic character.

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC to avoid over-bromination.

- Purify using column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate high-purity product.

(Basic) How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Store at 2–8°C under inert gas (argon/nitrogen) to prevent degradation via hydrolysis or oxidation of the bromomethyl group .

- Handling : Use anhydrous solvents (e.g., THF, DCM) and glovebox conditions for moisture-sensitive reactions.

- Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 14 days) with periodic NMR analysis to assess shelf-life.

(Advanced) What strategies resolve contradictions in reported reaction yields for bromomethyl functionalization?

Methodological Answer:

Discrepancies in yields often arise from:

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates but compete in nucleophilic reactions.

- Steric Effects : Bulky substituents near the bromomethyl group (e.g., trifluoromethoxy) hinder bromination efficiency .

- Catalyst Optimization : Use kinetic studies to identify rate-limiting steps. For example, switching from AIBN to photoredox catalysts improves selectivity in radical bromination .

Q. Troubleshooting :

- Compare yields under varying temperatures, solvent systems, and catalyst loads.

- Use DOSY NMR to detect side products or unreacted starting materials.

(Advanced) How does the bromomethyl group’s reactivity vary in nucleophilic vs. cross-coupling reactions?

Methodological Answer:

- Nucleophilic Substitution (SN2) : The bromomethyl group reacts efficiently with soft nucleophiles (e.g., thiols, amines) in polar aprotic solvents (DMF, DMSO). Steric hindrance from the 4-trifluoromethoxyphenyl group may slow kinetics .

- Cross-Coupling : In Negishi or Suzuki reactions, the bromine acts as a leaving group for Pd-catalyzed C–C bond formation. For example, coupling with aryl boronic acids requires Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base .

- Competing Pathways : Under basic conditions, elimination to form methylene intermediates may occur. Mitigate this by using mild bases (K₂CO₃) and low temperatures.

(Advanced) What analytical techniques confirm the compound’s structural conformation and purity?

Methodological Answer:

- X-Ray Crystallography : Resolve crystal packing and bond angles (e.g., C–Br distance ~1.9 Å) to validate regiochemistry .

- NMR Spectroscopy :

- ¹H NMR : Bromomethyl protons appear as a singlet (~δ 4.5–5.0 ppm).

- ¹⁹F NMR : Confirm trifluoromethoxy group integrity (δ -55 to -60 ppm).

- HPLC-MS : Use reverse-phase C18 columns (ACN/water gradient) to detect impurities >0.1%.

(Advanced) How can computational modeling predict the compound’s reactivity in catalytic systems?

Methodological Answer:

- DFT Calculations : Model transition states for bromine displacement (e.g., SN2 barrier heights) using Gaussian09 with B3LYP/6-31G* basis sets.

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., DCM vs. THF) to optimize conditions .

- Docking Studies : Predict interactions with biological targets (e.g., enzymes) by aligning the bromomethyl group with catalytic cysteine residues.

(Basic) What are the primary applications of this compound in academic research?

Methodological Answer:

- Synthetic Intermediate : Used to prepare ligands for catalysis (e.g., pyridine-based Pd complexes) .

- Bioconjugation : The bromomethyl group reacts with thiols in proteins for site-specific labeling .

- Material Science : Functionalize polymers or MOFs via nucleophilic substitution to create bromine-tagged frameworks.

(Advanced) How does the trifluoromethoxy group influence electronic properties?

Methodological Answer:

- Electron-Withdrawing Effect : The –OCF₃ group decreases pyridine ring electron density (Hammett σₚ ≈ 0.45), enhancing electrophilicity at the bromomethyl position.

- Impact on Reactivity : Stabilizes transition states in SN2 reactions but reduces nucleophilic attack rates.

- Spectroscopic Signature : IR shows C–F stretches at 1150–1250 cm⁻¹; ¹⁹F NMR confirms symmetry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.